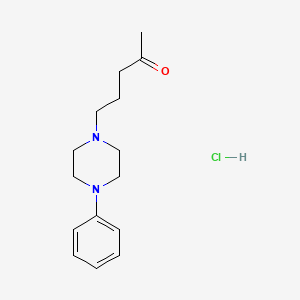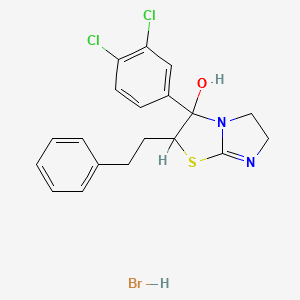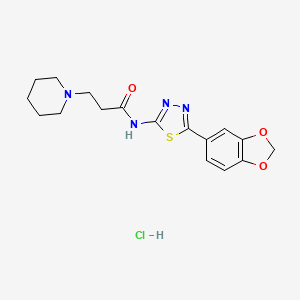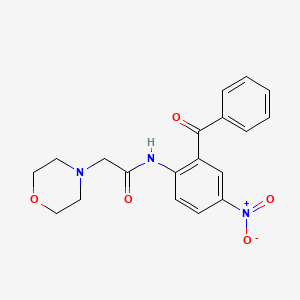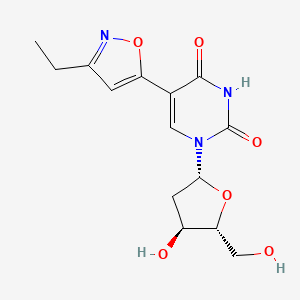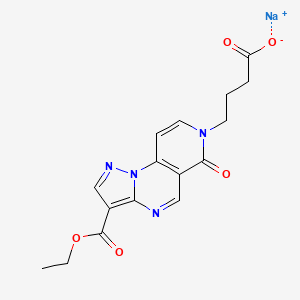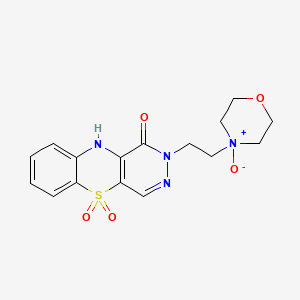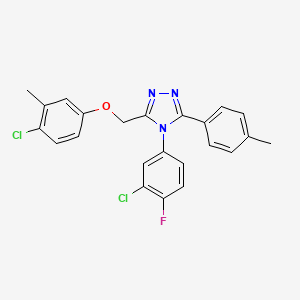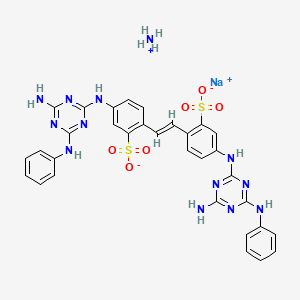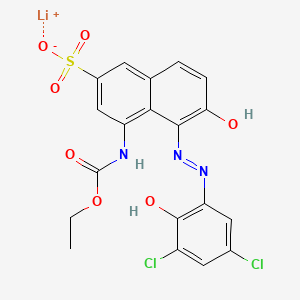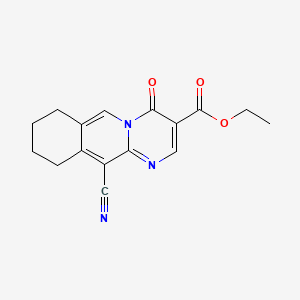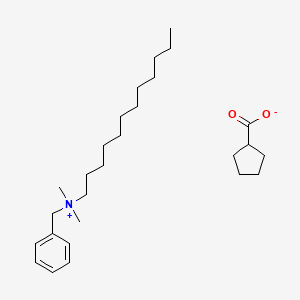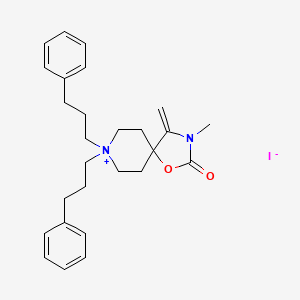
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide is a complex organic compound with a unique spiro structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C27H35N2O2I, and it has a significant molecular weight due to the presence of iodine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide involves multiple steps, starting with the preparation of the spirocyclic core. The reaction typically involves the use of specific reagents and catalysts to achieve the desired spiro structure. The conditions often include controlled temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-3-aza-8-azoniaspiro(4.5)decane derivatives: Compounds with similar spiro structures but different substituents.
Other spirocyclic compounds: Compounds with different core structures but similar functional groups.
Uniqueness
1-Oxa-3-aza-8-azoniaspiro(4.5)decane, 3-methyl-4-methylene-2-oxo-8,8-bis(3-phenylpropyl)-, iodide is unique due to its specific spiro structure and the presence of iodine, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
134070-01-2 |
|---|---|
Molecular Formula |
C27H35IN2O2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
3-methyl-4-methylidene-8,8-bis(3-phenylpropyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one;iodide |
InChI |
InChI=1S/C27H35N2O2.HI/c1-23-27(31-26(30)28(23)2)17-21-29(22-18-27,19-9-15-24-11-5-3-6-12-24)20-10-16-25-13-7-4-8-14-25;/h3-8,11-14H,1,9-10,15-22H2,2H3;1H/q+1;/p-1 |
InChI Key |
RTZOUPCGTRNNAF-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=C)C2(CC[N+](CC2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4)OC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


